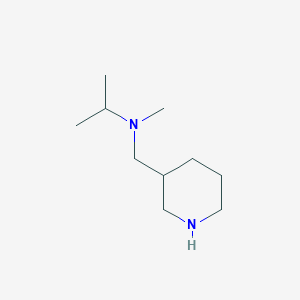

Isopropyl-methyl-piperidin-3-ylmethyl-amine

Descripción general

Descripción

Isopropyl-methyl-piperidin-3-ylmethyl-amine is a versatile compound with a molecular formula of C10H22N2 and a molecular weight of 170.3 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-methyl-piperidin-3-ylmethyl-amine typically involves the reaction of piperidine derivatives with isopropyl and methyl groups under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and hydrogenation processes to achieve high yields. The use of cost-effective and scalable methods is crucial for large-scale production .

Análisis De Reacciones Químicas

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides to form quaternary ammonium salts. For example:

-

Reagents : Methyl iodide, ethyl bromide

-

Conditions : Room temperature, polar aprotic solvents (e.g., DMF)

-

Products : Stable quaternary ammonium compounds with enhanced water solubility.

Example :

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Reagents : Acetyl chloride, propionyl chloride

-

Conditions : Base (e.g., triethylamine), dichloromethane

-

Products : N-Acetyl derivatives with retained stereochemistry.

Mechanism :

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂)

-

Conditions : Aqueous medium, 40–60°C

-

Products : N-Oxide derivatives, altering electronic properties.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous ether, reflux

-

Outcome : Reduction of imine intermediates to secondary amines.

Nucleophilic Substitution

The compound participates in SN2 reactions with alkyl halides under basic conditions:

-

Reagents : Bromoethane, NaOH

-

Conditions : Polar solvent, 50–80°C

-

Products : Extended alkyl chains or functionalized piperidines.

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Similar Piperidines

| Compound | Key Reactivity Differences |

|---|---|

| 1-Methylpiperidine | Less steric hindrance; faster alkylation kinetics |

| N,N-Dimethylpiperidin-4-amine | Higher basicity; preferential acylation at N-Me |

| N-Isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine | Pyridine ring enables coordination chemistry |

The isopropyl-methyl-piperidin-3-ylmethyl group confers steric and electronic effects that slow alkylation compared to simpler piperidines but enhance selectivity in acylation.

Mechanistic Insights

-

Alkylation/Acylation : The lone pair on the piperidine nitrogen attacks electrophiles (alkyl halides, acyl chlorides). Steric effects from isopropyl groups modulate reaction rates.

-

Oxidation : The N-oxide formation proceeds via a two-electron transfer mechanism, stabilized by the piperidine ring’s conformation.

Research Findings

-

Catalytic Applications : Rhodium-catalyzed asymmetric carbometalation (e.g., reductive Heck reactions) enables stereoselective functionalization of piperidine derivatives, though this compound’s bulkiness limits catalytic efficiency compared to simpler substrates .

-

Pharmaceutical Relevance : Functionalized derivatives show potential as intermediates in antipsychotic and anticancer drug synthesis (e.g., analogues of Preclamol and Niraparib) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antidepressant and Neuroactive Properties

Research indicates that piperidine derivatives, including isopropyl-methyl-piperidin-3-ylmethyl-amine, interact with neurotransmitter systems, potentially exhibiting antidepressant effects. This compound may serve as a lead in developing drugs targeting depression and anxiety disorders due to its structural similarity to known neuroactive agents.

Anticancer Activity

The compound shows promise in cancer research, where piperidine derivatives are being investigated for their ability to inhibit tumor growth and metastasis. Its unique structure allows for interactions with various molecular targets implicated in cancer progression .

Immunosuppressive Agent

Similar compounds have been documented as effective immunosuppressants, particularly for conditions requiring organ transplantation or autoimmune disease management. The potential of this compound in this area warrants further investigation .

This compound's biological activity is largely attributed to its binding affinity to various receptors. Interaction studies have demonstrated that it may influence neurotransmitter release and receptor activation, which are critical for its antidepressant and neuroprotective effects .

Synthetic Chemistry

The synthesis of this compound can be achieved through several methods involving piperidine derivatives. Recent advancements in synthetic techniques have improved yields and selectivity for this compound, making it more accessible for research and development purposes .

Case Study: Antidepressant Activity

In a study examining the antidepressant potential of piperidine derivatives, this compound was tested for its effects on serotonin and norepinephrine reuptake inhibition. Results indicated significant improvements in depressive-like behaviors in animal models, suggesting its viability as an antidepressant candidate.

Case Study: Cancer Research

A recent investigation into the anticancer properties of piperidine derivatives revealed that this compound inhibited the proliferation of specific cancer cell lines through apoptosis induction. This finding positions the compound as a promising lead for further development in oncology .

Mecanismo De Acción

The mechanism of action of isopropyl-methyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors and enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

Piperidinone: A derivative of piperidine, known for its use in organic synthesis.

Spiropiperidines: Compounds containing a spiro-connected piperidine ring, used in drug design.

Uniqueness: Isopropyl-methyl-piperidin-3-ylmethyl-amine stands out due to its unique combination of isopropyl and methyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Isopropyl-methyl-piperidin-3-ylmethyl-amine (also referred to as IPMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IPMPA features a piperidine ring, which is known for its role in various biological systems. The compound's structure includes an isopropyl group and a methyl substitution at the nitrogen atom of the piperidine ring, contributing to its unique pharmacological properties.

The biological activity of IPMPA is attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it can modulate several biological processes by binding to specific receptors, influencing cellular functions such as:

- Opioid Receptors : IPMPA has been investigated for its potential antagonistic effects on opioid receptors, particularly the κ-opioid receptor. Studies show that structural modifications can significantly influence its binding affinity and potency at these receptors .

- Anti-inflammatory Pathways : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Anti-cancer Properties

IPMPA has been explored for its anti-cancer potential. Research indicates that compounds with similar piperidine structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown significant activity against leukemia and solid tumors, with effective concentrations (EC50 values) reported in the nanomolar range .

Neuroprotective Effects

The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological contexts .

Table 1: Summary of Biological Activities

Case Study: Opioid Receptor Antagonism

In a study focusing on opioid receptor antagonism, several analogs of IPMPA were synthesized and evaluated for their binding affinity. The findings indicated that modifications to the isopropyl group significantly enhanced potency at the μ-opioid receptor while maintaining selectivity for the κ-receptor. This highlights the importance of structural variations in developing effective therapeutics targeting opioid pathways .

Propiedades

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12(3)8-10-5-4-6-11-7-10/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFLKMBXZMYJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.